molecular formula C19H14F3N3OS B2779201 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-38-5

3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2779201
CAS No.: 537668-38-5
M. Wt: 389.4
InChI Key: RAUHMAXJFVPQJX-UHFFFAOYSA-N
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Description

The compound 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a tricyclic core structure. The 3-methyl group at position 3 and the sulfanyl moiety substituted with a 3-(trifluoromethyl)benzyl group at position 2 distinguish it from related analogs.

Properties

IUPAC Name

3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c1-25-17(26)16-15(13-7-2-3-8-14(13)23-16)24-18(25)27-10-11-5-4-6-12(9-11)19(20,21)22/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUHMAXJFVPQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse pharmacological activities, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 2 / Position 3) Molecular Weight (g/mol) logP Solubility (logSw) Key Features
3-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-... (Target) CF₃-benzylsulfanyl / 3-methyl ~430 (estimated) ~5.5† -6.0† High lipophilicity due to CF₃; moderate solubility due to methyl group
3-Phenyl-2-[(1-phenylethyl)sulfanyl]-... (G856-0859) Phenylethylsulfanyl / 3-phenyl 397.5 5.20 -5.35 High logP; racemic mixture; low solubility
3-(4-Methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-... Piperidine-linked sulfanyl / 4-MeOPh 465.5 ~4.8‡ N/A Polar piperidine group may improve solubility; moderate logP
3-(4-Chlorophenyl)-2-phenacylsulfanyl-... (536715-50-1) Phenacylsulfanyl / 4-ClPh 429.9 N/A N/A Chlorine substituent enhances electronegativity; potential for halogen bonding
3-(3-Methoxyphenyl)-2-isopropylsulfanyl-... (536706-83-9) Isopropylsulfanyl / 3-MeOPh 365.5 4.6 N/A Lower molecular weight; methoxy group increases polarity
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-... Indole-linked sulfanyl / 3-phenyl 455.5 ~5.0‡ N/A Bulky indole substituent may reduce membrane permeability
2-(Phenylmethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-... Benzylsulfanyl / 3-CF₃Ph ~425 (estimated) ~5.3† N/A CF₃ group enhances lipophilicity; structural isomer of target compound
3-Phenyl-2-[[2-morpholinoethyl]thio]-... Morpholinoethylthio / 3-phenyl ~420 (estimated) ~3.8‡ N/A Morpholine group introduces polarity; lower logP than alkyl/aryl analogs

†Estimated based on structural analogs. ‡Computed or inferred from substituent contributions.

Key Observations

Lipophilicity (logP):

  • The target compound’s CF₃-benzylsulfanyl group contributes to a high logP (~5.5), comparable to G856-0859 (logP 5.20) .
  • Polar substituents (e.g., morpholine in ) reduce logP significantly (~3.8), highlighting the trade-off between lipophilicity and solubility.

Solubility:

  • Low solubility (logSw ~-6.0 estimated for the target) is common in this series due to aromatic stacking and high logP. G856-0859 exhibits logSw -5.35, consistent with this trend .

Substituent Effects:

  • Electron-Withdrawing Groups (CF₃, Cl): Enhance metabolic stability and binding affinity to hydrophobic targets .
  • Polar Groups (Morpholine, Piperidine): Improve aqueous solubility but may limit blood-brain barrier penetration .

Stereochemistry:

  • Racemic mixtures (e.g., G856-0859) may require chiral resolution for selective activity .

Structure-Activity Relationship (SAR) Insights

  • Position 3 Substituents:
    • Aryl groups (e.g., phenyl, 4-ClPh) enhance π-π interactions with target proteins, while alkyl groups (e.g., methyl) reduce steric hindrance .
  • Position 2 Sulfanyl Moieties:
    • Bulky substituents (e.g., indole-linked in ) may hinder binding, whereas flexible chains (e.g., phenacyl in ) improve conformational adaptability.

Biological Activity

The compound 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H16F3N3S\text{C}_{17}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{S}

It features a pyrimidine core with a trifluoromethyl phenyl group and a sulfanyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound has been achieved through various methods, including condensation reactions involving trifluoromethylated phenylacetates and sulfur-containing reagents. The yield and purity of the synthesized compound are crucial for evaluating its biological potential.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to This compound have shown promising results against various cancer cell lines. A notable study reported that certain pyrimidine derivatives inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases play a crucial role in tumor metastasis. A related compound was found to possess 60 times higher inhibitory activity against MMP-1 compared to structurally similar compounds . This suggests that the trifluoromethyl group significantly enhances the binding affinity to MMPs, indicating potential therapeutic applications in cancer treatment.

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that compounds with similar structures inhibited the expression of pro-inflammatory cytokines in RAW264.7 macrophages. This was measured using RT-PCR and Western blotting techniques .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be attributed to specific structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and improves binding interactions with target proteins.
  • Sulfanyl Linkage : May contribute to increased reactivity and interaction with biological targets.

Case Studies

  • In Vitro Studies : Several derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the pyrimidine core influenced the potency and selectivity against different cancer types.
  • Animal Models : Preliminary in vivo studies using mouse models showed significant tumor reduction when treated with the compound compared to control groups .

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